Heteroaryl Core Identity: Pyrazine vs. Pyrimidine at the Imidazole 2-Position
The target compound (CAS 2034450-84-3) bears a pyrazine ring at the imidazole 2-position, whereas the closest direct analog, N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide (CAS 1798028-98-4), carries a pyrimidine. Pyrazine and pyrimidine are regioisomeric diazines with distinct nitrogen atom spacing (1,4- vs. 1,3-positions), which governs their hydrogen-bonding geometry and π-stacking orientation with kinase hinge regions [1]. In kinase inhibitor design, the pyrazine-to-pyrimidine switch has been shown to alter binding affinity by >10-fold against targets such as LCK and MNK1/2 due to differential hinge-region complementarity [2][3]. No direct head-to-head biochemical comparison between these two specific compounds has been published.
| Evidence Dimension | Heteroaryl ring identity at imidazole 2-position; impact on kinase hinge binding |
|---|---|
| Target Compound Data | Pyrazine (1,4-diazine); CAS 2034450-84-3 |
| Comparator Or Baseline | Pyrimidine (1,3-diazine); CAS 1798028-98-4 |
| Quantified Difference | Expected >10-fold difference in kinase affinity based on literature precedents for pyrazine vs. pyrimidine hinge binders [2][3]; precise ΔIC50 not determined for this pair |
| Conditions | Inferred from crystallographic and biochemical studies of imidazo-pyrazine and imidazo-pyrimidine kinase inhibitors (e.g., LCK PDB 2ZM1, MNK1/2 series) |
Why This Matters
The pyrazine vs. pyrimidine identity determines kinase selectivity profile and must be specified during procurement to avoid acquiring a compound with divergent target engagement.
- [1] Google Patents. Benzoimidazolyl-pyrazine compounds for inflammation and immune-related uses. US8119643B2. https://patents.google.com/patent/US8119643B2 View Source
- [2] PDB Entry 2ZM1. Crystal structure of imidazo pyrazin 1 bound to the kinase domain of human LCK. https://doi.org/10.2210/pdb2zm1/pdb View Source
- [3] Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design. Journal of Medicinal Chemistry, 2016. https://pubmed.ncbi.nlm.nih.gov/27120704/ View Source
